molecular formula C18H18BrN3O4S2 B2958390 (Z)-3-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865173-79-1

(Z)-3-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2958390
CAS RN: 865173-79-1
M. Wt: 484.38
InChI Key: JHZWTYSJHVDORD-UZYVYHOESA-N
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Description

“(Z)-3-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a compound that contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . Thiazoles are versatile entities in chemical reactions and have been found in several natural compounds .


Synthesis Analysis

The synthesis of thiazole compounds involves several steps. For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediates can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

Thiazoles are organic compounds with a general formula of C3H3NS . The thiazole ring consists of sulfur and nitrogen atoms, allowing the pi (π) electrons to move freely from one bond to other bonds, rendering aromatic ring properties .


Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions due to their aromaticity. They have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . For instance, a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO can be used to access benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones .


Physical And Chemical Properties Analysis

Thiazoles are light-yellow liquids with an odor similar to pyridine . They show similar chemical and physical properties to pyridine and pyrimidine .

Scientific Research Applications

Benzothiazole Derivatives in Drug Development

Benzothiazole derivatives exhibit a wide range of biological properties, including antimicrobial and anticancer activities. They have been used therapeutically for various diseases. 2-Arylbenzothiazoles, in particular, have emerged as significant pharmacophores in antitumor agent development due to their promising biological profiles and synthetic accessibility. This has led to the design and development of new benzothiazoles and their conjugate systems as potential chemotherapeutics, focusing on structural modifications to improve efficacy and safety profiles (Ahmed et al., 2012).

Sulfonamide Compounds in Antibiotics and Beyond

Sulfonamides represent a significant class of synthetic bacteriostatic antibiotics. These compounds are known for their therapeutic applications against bacterial infections and other microorganisms. Beyond their antibiotic use, sulfonamides have found applications in diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent studies have expanded the scope of sulfonamide inhibitors to include targets like tyrosine kinases, HIV-1 protease, and various enzymes critical in cancer and other diseases, showcasing their versatility in drug design and potential for addressing a broad spectrum of health conditions (Gulcin & Taslimi, 2018).

Antiglaucoma Applications of Carbonic Anhydrase Inhibitors

Benzothiazoles and sulfonamides have been investigated for their potential in treating glaucoma, a major cause of blindness worldwide. Carbonic anhydrase inhibitors (CAIs), many of which include the sulfonamide group, have been shown to reduce intraocular pressure (IOP), a key factor in glaucoma management. This therapeutic strategy is based on inhibiting carbonic anhydrase activity in the eye, reducing bicarbonate formation and aqueous humor secretion. The development of novel CAIs for antiglaucoma therapy continues to be an area of active research, highlighting the importance of these compounds in addressing eye health (Masini et al., 2013).

properties

IUPAC Name

3-bromo-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O4S2/c1-2-26-9-8-22-15-7-6-14(28(20,24)25)11-16(15)27-18(22)21-17(23)12-4-3-5-13(19)10-12/h3-7,10-11H,2,8-9H2,1H3,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZWTYSJHVDORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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